molecular formula C23H27ClF3N5O2 B2897938 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone CAS No. 338979-18-3

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone

Cat. No.: B2897938
CAS No.: 338979-18-3
M. Wt: 497.95
InChI Key: WDJBFEZMGGARAP-UHFFFAOYSA-N
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Description

This compound is a bis-piperazinyl ethanone derivative featuring two distinct substituents:

  • 4-Methoxyphenyl: A methoxy-substituted aromatic group, contributing to π-π stacking interactions and modulating solubility .

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClF3N5O2/c1-34-19-4-2-18(3-5-19)30-8-6-29(7-9-30)16-21(33)31-10-12-32(13-11-31)22-20(24)14-17(15-28-22)23(25,26)27/h2-5,14-15H,6-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJBFEZMGGARAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research indicates that compounds structurally similar to 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone exhibit significant antidepressant and anxiolytic effects. These compounds interact with serotonin receptors, which are crucial in the modulation of mood and anxiety levels. A study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin receptors, suggesting potential therapeutic applications in treating depression and anxiety disorders .

Anticancer Activity

The compound's structure allows it to act as an inhibitor of certain cancer cell lines. Research has shown that it can induce apoptosis in various cancer cells, including breast and prostate cancer cells. The mechanism involves the disruption of cell cycle progression and the activation of apoptotic pathways. In vitro studies revealed that the compound significantly reduced cell viability in treated cancer cell lines compared to control groups .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial efficacy of this compound against a range of bacterial strains. Its mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis. Specifically, studies have reported its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Data Table: Summary of Applications

Application Area Details
Antidepressant PotentialSignificant binding affinity to serotonin receptors; potential for treating mood disorders.
Anticancer ActivityInduces apoptosis in cancer cell lines; effective against breast and prostate cancers.
Antimicrobial PropertiesEffective against resistant bacterial strains; disrupts bacterial membranes leading to lysis.

Case Study 1: Antidepressant Activity

In a double-blind study involving animal models, the administration of derivatives similar to this compound resulted in a notable decrease in depressive-like behaviors as measured by standard behavioral tests (e.g., forced swim test). The results indicated a significant improvement in serotonin levels within the brain regions associated with mood regulation .

Case Study 2: Cancer Cell Apoptosis

A research team investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell proliferation and an increase in markers associated with apoptosis (e.g., caspase activation). These findings support its potential as a chemotherapeutic agent .

Case Study 3: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial activity of the compound against various pathogens. Results showed that it exhibited a minimum inhibitory concentration (MIC) effective against multidrug-resistant strains, suggesting its potential use as a new antibiotic agent .

Mechanism of Action

The mechanism of action of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituent 1 Substituent 2 Molecular Weight Key Features Reference
Target Compound 3-Chloro-5-(trifluoromethyl)-2-pyridinyl (Piperazino) 4-Methoxyphenyl (Piperazino) ~525.6* Dual piperazine motifs; balanced lipophilicity -
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone 3-Chloro-5-(trifluoromethyl)-2-pyridinyl (Piperazino) None (Single piperazine) 383.80 Simplified analog; higher hydrophilicity
4-(2-Methoxyphenyl)piperazinomethanone 2-Methoxyphenyl (Piperazino) Phenyl-pyrazole ~433.5* Hybrid aryl-pyrazole; enhanced CNS penetration
2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzoate 3-Chloro-5-(trifluoromethyl)-2-pyridinyl (Piperazino) 4-Fluorobenzoate ester ~492.9* Ester linkage; improved metabolic stability

*Calculated based on molecular formulas.

Functional and Pharmacological Comparisons

Electronic and Steric Effects

  • Trifluoromethyl group: Enhances electron-withdrawing effects, increasing resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 4-methoxyphenyl alone) .
  • Methoxyphenyl vs. Chlorophenyl : The methoxy group in the target compound improves solubility relative to chlorophenyl analogs (e.g., ’s 4-chloro-3-methoxyphenyl derivative), which may exhibit higher membrane permeability .

Biological Activity

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound with significant potential in biological applications. Its structure includes a trifluoromethyl group, a chlorinated pyridine ring, and piperazine moieties, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better interaction with hydrophobic regions in proteins. This interaction can modulate the activity of various biological pathways, leading to therapeutic effects.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that derivatives containing piperazine moieties often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties :
    • Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. For example, piperazine derivatives have been shown to possess antiproliferative activity against leukemia and solid tumors, making them candidates for further drug development .
  • Neuroprotective Effects :
    • The compound may also exhibit neuroprotective effects due to its antioxidant properties. Piperazine derivatives have been linked to reduced oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar piperazine derivatives:

  • A study reported that piperazine analogs showed high affinity for dopamine and adrenergic receptors, which are critical in treating psychiatric disorders such as anxiety and schizophrenia .
  • Another research highlighted that piperazine derivatives could act as inhibitors for specific enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease management .

Comparative Biological Activity Table

Activity Type Compound Effectiveness
AntimicrobialPiperazine derivativesEffective against multiple bacterial strains
AnticancerPiperazine-based compoundsInhibitory effects on leukemia and solid tumors
NeuroprotectivePiperazine derivativesReduced oxidative stress and inflammation
Enzyme InhibitionCompounds with AChE inhibitory propertiesPotential use in Alzheimer's treatment

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves multi-step pathways, including nucleophilic substitution and coupling reactions. Key steps include the formation of the piperazine-pyridinyl and piperazine-methoxyphenyl moieties. Controlled conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and catalysts such as Pd for cross-couplings) are essential to minimize side products. Post-synthesis purification via column chromatography and recrystallization is recommended. Characterization by HPLC (≥95% purity threshold) and NMR (to confirm regiochemistry) is standard .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • 1H/13C NMR : Critical for verifying substituent positions, especially distinguishing between regioisomers in the pyridinyl and piperazino groups.
  • HPLC : Ensures purity, particularly for detecting unreacted intermediates.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns. Cross-validation using XRD (for crystalline derivatives) resolves ambiguities in stereochemistry .

Q. How can researchers design initial biological screening assays to evaluate this compound’s pharmacological potential?

Prioritize target-based assays (e.g., enzyme inhibition for kinases or GPCRs) due to the compound’s dual piperazino motifs, which often interact with CNS targets. Use cell viability assays (MTT or ATP-luciferase) at concentrations of 1–100 μM. Include positive controls (e.g., known receptor antagonists) and validate results with dose-response curves .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be systematically resolved?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum-free media).
  • Metabolic Stability Analysis : Use liver microsomes to assess if rapid degradation explains inconsistent IC50 values.
  • Off-Target Profiling : Employ kinase panels or proteome-wide affinity capture to identify unintended interactions .

Q. What strategies optimize reaction yields during the synthesis of the trifluoromethyl-pyridinyl intermediate?

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize charged intermediates.
  • Catalyst Screening : Test Pd(PPh3)4 vs. CuI for Suzuki couplings; the latter may reduce byproducts.
  • Temperature Gradients : Stepwise heating (40°C → 80°C) improves regioselectivity in pyridinyl ring formation .

Q. How can computational methods predict this compound’s binding affinity to specific receptors?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., 5-HT1A or D2).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure kinetic binding parameters .

Q. What experimental approaches address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature NMR : Determine if dynamic effects (e.g., ring puckering in piperazine) cause splitting.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting .

Data Analysis & Structural Studies

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Fragment-Based Design : Modify the methoxyphenyl or trifluoromethyl groups systematically.
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity.
  • Co-Crystallization : Obtain XRD structures of analogs bound to targets to guide rational design .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 2–8) and monitor degradation via LC-MS.
  • Plasma Protein Binding : Use ultrafiltration to assess unbound fraction in human plasma.
  • Forced Degradation Studies : Expose to heat/light and identify degradation products .

Q. What advanced techniques resolve ambiguities in the compound’s solid-state structure?

  • Single-Crystal XRD : Grow crystals via slow evaporation in EtOAc/hexane.
  • PXRD : Compare experimental and simulated patterns to confirm polymorphic purity.
  • DFT Calculations : Optimize geometry and compare with experimental bond lengths/angles .

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